molecular formula C10H9NO2 B13105881 3,6-dimethyl-1H-indole-4,7-dione

3,6-dimethyl-1H-indole-4,7-dione

Cat. No.: B13105881
M. Wt: 175.18 g/mol
InChI Key: WVSSNKFEPDCFEE-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-indole-4,7-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1H-indole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,6-Dimethyl-1H-indole-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1H-indole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ketone groups and methyl substitutions make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3,6-dimethyl-1H-indole-4,7-dione

InChI

InChI=1S/C10H9NO2/c1-5-3-7(12)8-6(2)4-11-9(8)10(5)13/h3-4,11H,1-2H3

InChI Key

WVSSNKFEPDCFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)NC=C2C

Origin of Product

United States

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